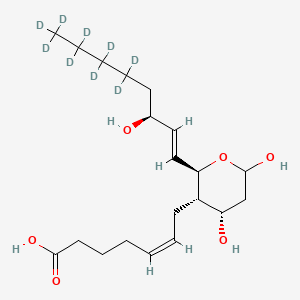

Thromboxane B2-d9

Description

Contextualizing Stable Isotope-Labeled Prostanoids in Lipidomics and Eicosanoid Research

Lipidomics and eicosanoid research are fields dedicated to the comprehensive study of lipids and a class of signaling molecules derived from fatty acids, respectively. Eicosanoids, which include prostanoids like thromboxanes and prostaglandins (B1171923), are potent lipid mediators involved in inflammation, hemostasis, and many other cellular functions. nih.govnih.gov The accurate quantification of these molecules in biological samples is critical for understanding their roles in health and disease.

Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), are paramount in this area of research. eurisotop.com The technique of stable isotope dilution involves adding a known quantity of a labeled compound to a sample before analysis. lipidmaps.org Because the labeled standard is chemically almost identical to the analyte of interest, it experiences the same processing variations, such as extraction losses and ionization suppression in the mass spectrometer. This allows for highly accurate and precise quantification of the endogenous, unlabeled compound. lipidmaps.orgscispace.com This approach is a cornerstone of modern high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) based lipidomics. nih.gov

Fundamental Role of Thromboxane (B8750289) B2 as a Metabolite and Research Indicator

Thromboxane A2 (TXA2) is a highly potent but extremely unstable eicosanoid produced primarily by activated platelets from prostaglandin (B15479496) H2. nih.govnih.gov It plays a critical role in inducing platelet aggregation and vasoconstriction. nih.govmedchemexpress.com Due to its instability, with a half-life of only about 30 seconds in aqueous solution, direct measurement of TXA2 in biological systems is not feasible. nih.gov

Instead, researchers measure its stable, inactive metabolite, Thromboxane B2 (TXB2), which is formed through the non-enzymatic hydrolysis of TXA2. nih.govcaymanchem.comwikipedia.org Therefore, the concentration of TXB2 in biological fluids like serum or urine serves as a reliable and widely used indicator of in vivo TXA2 production. caymanchem.comnih.govcaymanchem.com For instance, serum levels of TXB2 are directly correlated with the activity of the enzyme cyclooxygenase-1 (COX-1) in platelets, a key target for antiplatelet drugs. caymanchem.comnih.govcaymanchem.com Urinary levels of TXB2 and its further metabolites, such as 2,3-dinor TXB2, reflect systemic TXA2 synthesis. caymanchem.comcaymanchem.com

Significance of Deuterated Analogs in Quantitative Biochemical Analysis

Deuterated analogs, like Thromboxane B2-d9, are the preferred internal standards for quantitative mass spectrometry. scispace.com The key to their utility is that they are chemically identical to the analyte in terms of their behavior during sample preparation and chromatographic separation, but they have a different mass due to the replacement of hydrogen atoms with deuterium atoms. scispace.com

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated standard co-elutes with the natural analyte (they exit the chromatography column at the same time). When the sample enters the mass spectrometer's ion source, both the analyte and the standard are ionized. The mass spectrometer can then differentiate between the two based on their mass-to-charge ratio (m/z). nih.gov Any sample loss or variation in instrument response will affect both the analyte and the deuterated standard equally. By measuring the ratio of the signal from the natural analyte to the signal from the known amount of added deuterated standard, researchers can calculate the absolute concentration of the analyte with high precision and accuracy. scispace.comnih.gov This method corrects for variability that is otherwise difficult to control, making it superior to other types of internal standards. scispace.com

Overview of this compound as a Standard in Research Applications

This compound is specifically designed for use as an internal standard for the quantification of Thromboxane B2 by gas chromatography-mass spectrometry (GC-MS) or, more commonly, LC-MS/MS. caymanchem.com It contains nine deuterium atoms, which provides a significant mass shift from the unlabeled compound, preventing any potential overlap in their mass spectrometric signals. caymanchem.comcaymanchem.com

Researchers developing methods to measure eicosanoids in biological samples, such as serum or plasma, will add a precise amount of this compound to each sample at the beginning of the extraction process. nih.govresearchgate.net This allows for the accurate determination of Thromboxane B2 levels, which in turn provides critical insights into platelet activation, the effects of anti-inflammatory drugs, and the progression of cardiovascular and inflammatory diseases. nih.govnih.govresearchgate.net The use of a stable isotope-labeled standard like this compound is essential for the sensitivity and accuracy required to measure these potent signaling molecules, which often exist at very low concentrations. nih.govresearchgate.net

Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| Formal Name | (Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl-5,5,6,6,7,7,8,8,8-d9)tetrahydro-2H-pyran-3-yl)hept-5-enoic acid | caymanchem.comcaymanchem.com |

| Molecular Formula | C₂₀H₂₅D₉O₆ | caymanchem.comcaymanchem.com |

| Formula Weight | 379.5 | caymanchem.comcaymanchem.com |

| Purity | ≥99% deuterated forms (d1-d9) | caymanchem.comcaymanchem.com |

| CAS Number | Not explicitly available for deuterated form |

Structure

3D Structure

Properties

Molecular Formula |

C20H34O6 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i1D3,2D2,3D2,6D2 |

InChI Key |

XNRNNGPBEPRNAR-DFRAMZSTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Synthesis and Isotopic Derivatization Strategies for Thromboxane B2 D9

Chemical Pathways for Deuterium (B1214612) Incorporation in Thromboxane (B8750289) B2 Precursors

The synthesis of Thromboxane B2-d9 necessitates the introduction of deuterium atoms into its molecular structure. This is typically achieved by utilizing deuterated precursors during the chemical synthesis cascade. A primary precursor for the biosynthesis and chemical synthesis of thromboxanes is arachidonic acid. mdpi.comnih.govyoutube.com Therefore, the synthesis of deuterated arachidonic acid is a critical first step.

One common strategy involves the catalytic deuteration of unsaturated bonds in a suitable precursor molecule. For instance, the chemospecific homogeneous deuteration of prostaglandin (B15479496) silyl (B83357) ethers can be achieved using Wilkinson's catalyst (tris(triphenylphosphine)chlororhodium(I)) and molecular deuterium (D2). nih.gov This method allows for the selective reduction of specific double bonds without affecting others in the molecule, a crucial aspect for maintaining the structural integrity of the prostaglandin framework. For example, the C5-C6 double bond in a prostaglandin precursor can be selectively deuterated. nih.gov

Another approach involves the use of deuterated building blocks in a convergent synthesis strategy. The total synthesis of thromboxane B2 has been achieved from various starting materials, including carbohydrates like D-glucose, which provides a chiral pool for establishing the correct stereochemistry. caymanchem.com By incorporating deuterated reagents at specific steps in such a multi-step synthesis, the deuterium atoms can be strategically placed within the carbon skeleton of the thromboxane precursor. For instance, the synthesis of deuterated arachidonic acid derivatives can be accomplished using Wittig chemistry with deuterated phosphonium (B103445) salts. nih.gov

The biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. nih.govcncb.ac.cnmdpi.com Studies using deuterated arachidonic acid have been instrumental in elucidating the kinetic isotope effects of these enzymatic reactions, providing insights into the reaction mechanisms. nih.govcncb.ac.cn

Regiospecific Labeling Methodologies for Deuterium-9 Integration

Achieving the specific incorporation of nine deuterium atoms (d9) requires highly controlled and regiospecific labeling methodologies. The formal name of this compound, (Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl-5,5,6,6,7,7,8,8,8-d9)tetrahydro-2H-pyran-3-yl)hept-5-enoic acid, indicates that the nine deuterium atoms are located on the terminal pentyl group of the omega side chain (carbons 16, 17, 18, 19, and 20). caymanchem.com

A plausible synthetic route to achieve this specific labeling pattern involves the use of a deuterated building block corresponding to this terminal side chain. For example, a d9-labeled hexanoyl chloride or a similar activated carboxylic acid derivative could be introduced via a cuprate (B13416276) conjugate addition to a cyclopentenone intermediate, a common strategy in prostaglandin synthesis. nih.gov This ensures that the nine deuterium atoms are located exclusively at the desired positions.

The synthesis of such a d9-labeled precursor can be achieved through various established methods for deuteration of fatty acids or their derivatives. One such method is H/D exchange under metal-catalyzed, hydrothermal conditions using D2O as the deuterium source. clearsynth.com

Strategies for Chemical Derivatization of this compound for Enhanced Analytical Performance

For analysis by gas chromatography-mass spectrometry (GC-MS), the polarity of this compound must be reduced, and its volatility increased. This is achieved through chemical derivatization of its hydroxyl and carboxyl functional groups. nih.gov

Formation of Trimethylsilyl (B98337) Ether Derivatives

Trimethylsilylation is a widely used derivatization technique for prostaglandins and thromboxanes. nih.govnih.gov This process involves replacing the active hydrogens of the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net The resulting TMS ether derivatives are significantly more volatile and thermally stable, making them amenable to GC-MS analysis. researchgate.net The mass spectra of TMS derivatives of thromboxanes are characterized by specific fragmentation patterns that are useful for structural elucidation. nih.govnih.gov

Generation of Methoxime Methyl Ester Derivatives

To prevent the formation of multiple isomers from the hemiacetal group in the thromboxane ring during derivatization, a two-step derivatization process is often employed. First, the hemiacetal and any ketone functionalities are converted to their methoxime derivatives by reaction with methoxyamine hydrochloride. Subsequently, the carboxylic acid is esterified (e.g., to a methyl ester), and the remaining hydroxyl groups are converted to TMS ethers. nih.gov This methoxime-methyl ester-trimethylsilyl ether derivatization yields a single, stable derivative for each anomer, simplifying the chromatographic profile and improving quantitative accuracy. nih.gov

Application of Tert-Butyldimethylsilyl Ether Derivatives

Tert-butyldimethylsilyl (t-BDMS) ether derivatives offer certain advantages over TMS derivatives for the analysis of thromboxanes. nih.gov TBDMS ethers are more resistant to hydrolysis, making them more stable during sample preparation and analysis. nih.gov Derivatization is typically carried out using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The mass spectra of t-BDMS derivatives of thromboxanes are often characterized by abundant high-mass ions, particularly the [M-57]+ ion resulting from the loss of a tert-butyl radical, which is highly valuable for selected ion monitoring (SIM) in quantitative analysis. nih.govnih.gov

Analytical Verification of Isotopic Purity and Labeling Efficiency in Synthesized this compound Batches

The utility of this compound as an internal standard is critically dependent on its isotopic purity and the precise number and location of the deuterium atoms. Therefore, rigorous analytical verification is essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for verifying the isotopic labeling. cncb.ac.cn Proton (1H) NMR can confirm the absence of signals at the positions where deuterium has been incorporated. cdnsciencepub.com Furthermore, deuterium (2H) NMR can directly detect the presence and chemical environment of the deuterium atoms, confirming their regiospecific placement. nih.gov

The following table provides an example of the kind of data that can be obtained from the mass spectrometric analysis of derivatized Thromboxane B2, which is crucial for its quantification using a deuterated internal standard.

| Derivative | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Analytical Application |

| Methoxime-Methyl Ester-TMS Ether | Electron Ionization (EI) | Varies | 301, 305 (for d4-TXB2) | GC-MS based quantification nih.gov |

| Tert-Butyldimethylsilyl (t-BDMS) Ether | Electron Ionization (EI) | [M-57]+ | Characteristic high-mass fragments | Enhanced stability and sensitivity in GC-MS nih.gov |

The following table illustrates the type of information gathered from GC-MS analysis of thromboxane derivatives, which is essential for developing robust analytical methods.

| Derivative | GC Column Type | Retention Time (min) | Key Feature |

| Methoxime-Methyl Ester-TMS Ether | Capillary Column | Varies based on conditions | Good separation and peak shape nih.gov |

| Tert-Butyldimethylsilyl (t-BDMS) Ether | Short Capillary Column | Varies based on conditions | Good separation with shorter analysis time nih.gov |

Advanced Analytical Methodologies Utilizing Thromboxane B2 D9

Principles of Stable Isotope Dilution Assay (SIDA) for Thromboxane (B8750289) Metabolites

Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample at the earliest stage of analysis. In the context of thromboxane metabolite analysis, a deuterated analog such as Thromboxane B2-d9 (or more commonly, Thromboxane B2-d4) is utilized as the internal standard. cchmc.orgsemanticscholar.orgnih.gov The fundamental principle of SIDA is that the stable isotope-labeled internal standard is chemically identical to the endogenous analyte and will therefore exhibit the same behavior during sample extraction, purification, derivatization, and chromatographic separation.

Any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the endogenous analyte to the stable isotope-labeled internal standard remains constant throughout the analytical procedure. This ratio is then measured by a mass spectrometer, which can differentiate between the analyte and the internal standard based on their mass difference. By comparing this ratio to a calibration curve generated from known concentrations of the analyte and a fixed amount of the internal standard, the absolute concentration of the endogenous analyte in the original sample can be accurately determined. semanticscholar.org This method effectively corrects for variations in sample recovery and matrix effects, which are common challenges in the analysis of biological samples. waters.com

Mass Spectrometric Detection and Quantification of this compound

Mass spectrometry (MS) is the definitive detection method for SIDA, providing the high selectivity and sensitivity required to differentiate and quantify the native analyte and its stable isotope-labeled internal standard.

Two common ionization techniques used for the analysis of Thromboxane B2 and its deuterated analogs are Negative-Ion Chemical Ionization (NICI) and Electrospray Ionization (ESI).

Negative-Ion Chemical Ionization (NICI): This technique is frequently used in conjunction with GC. For PFB-esterified compounds, NICI is highly efficient at producing negatively charged ions. The PFB group is strongly electron-capturing, leading to the formation of a stable carboxylate anion ([M-PFB]⁻) with high abundance. nih.govnih.gov This process is highly selective and results in very low background noise, providing excellent sensitivity. Quantification is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect the specific mass-to-charge ratios of the carboxylate anions of the native and deuterated Thromboxane B2.

Electrospray Ionization (ESI): ESI is the most common ionization source used for LC-MS analysis of Thromboxane B2. It is a soft ionization technique that generates intact molecular ions from the liquid phase. For Thromboxane B2, ESI is typically performed in negative ion mode, which readily deprotonates the carboxylic acid group to form the [M-H]⁻ ion. semanticscholar.orgnih.gov When coupled with tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., m/z for TXB2) is selected and fragmented, and a characteristic product ion is monitored for quantification. This technique, known as selected reaction monitoring (SRM), provides an additional layer of specificity and is highly effective for analyzing complex samples. semanticscholar.orgnih.gov

Table 2: Exemplary Mass Spectrometry Parameters for Thromboxane B2 Analysis

| Analytical Platform | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| LC-MS/MS (TXB2) | Negative ESI | 369.2 | 169.1 |

| LC-MS/MS (TXB2-d4) | Negative ESI | 373.2 | 173.1 |

| GC-NICI-MS (PFB-MO-TMS derivative of TXB2) | Negative CI | [M-PFB]⁻ | Not Applicable (SIM) |

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Specificity

The quantification of thromboxane B2 (TXB2), the stable metabolite of the highly unstable thromboxane A2 (TXA2), is crucial for assessing platelet activation and eicosanoid metabolism. wikipedia.org To achieve the highest degree of specificity and sensitivity in complex biological matrices, mass spectrometry-based techniques are paramount. This compound, a deuterated analog of TXB2, serves as an ideal internal standard for these assays. caymanchem.com

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are powerful mass spectrometric techniques that enhance the specificity of detection. In SIM, the mass spectrometer is set to detect only a few specific ions, thereby reducing chemical noise and increasing the signal-to-noise ratio. For the analysis of TXB2, this would involve monitoring the characteristic ions of both the analyte and the deuterated internal standard, this compound. nih.gov

Multiple Reaction Monitoring (MRM) offers an even higher level of specificity and is the gold standard for quantification using tandem mass spectrometry (LC-MS/MS). nih.gov This technique involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. creative-proteomics.com This two-stage mass filtering significantly reduces matrix interference. For the analysis of TXB2 and its deuterated internal standard, specific precursor-to-product ion transitions are monitored. For instance, a common transition for the deprotonated molecule of TXB2 is from m/z 369.2 to m/z 169.1. researchgate.net A similar, yet distinct, transition would be monitored for this compound, accounting for the mass shift due to the deuterium (B1214612) atoms. nih.gov The use of MRM allows for the development of highly selective and sensitive assays for the accurate quantification of TXB2 in various biological samples. nih.gov

Fragmentation Patterns of this compound and its Protonated Counterpart

The fragmentation of thromboxane B2 in a mass spectrometer provides a unique fingerprint that is essential for its identification and quantification, particularly in MRM assays. nih.gov The fragmentation patterns of the protonated (or deprotonated in negative ion mode) Thromboxane B2 and its deuterated internal standard, this compound, are similar, with a characteristic mass shift corresponding to the number of deuterium atoms.

Under electron impact ionization, the fragmentation of organic molecules is a well-established process. libretexts.org While the molecular ion peak may be present, the fragmentation pattern, which often involves the loss of specific functional groups, is more informative. libretexts.orglibretexts.org For carboxylic acids like thromboxane B2, prominent peaks resulting from the loss of OH (17 amu) and COOH (45 amu) are expected due to the cleavage of bonds adjacent to the carbonyl group. libretexts.org

In thermospray high-performance liquid chromatography-mass spectrometry, Thromboxane B2 has been shown to produce a characteristic mass spectral pattern with abundant ions at lower masses. nih.govdocumentsdelivered.com The fragmentation mechanisms can be complex, sometimes involving retro-Diels-Alder and retroaldolic condensation-type rearrangements. nih.gov The use of deuterated analogs like this compound is invaluable in elucidating these fragmentation pathways and confirming the identity of fragment ions. scielo.brresearchgate.net The mass shift observed in the fragments of this compound directly corresponds to the location of the deuterium atoms within the fragmented portion of the molecule.

Below is a table summarizing the expected key fragment ions for protonated Thromboxane B2 and the corresponding mass-shifted ions for this compound.

| Fragment Ion Description | Thromboxane B2 (Protonated) m/z | This compound (Protonated) m/z | Notes |

| Molecular Ion [M+H]⁺ | 371.2 | 380.2 | The full molecule with an added proton. The +9 Da shift reflects the nine deuterium atoms. |

| Loss of water [M+H - H₂O]⁺ | 353.2 | 362.2 | A common loss from molecules containing hydroxyl groups. |

| Loss of two water molecules [M+H - 2H₂O]⁺ | 335.2 | 344.2 | Further dehydration can occur. |

| Loss of the pentyl side chain | Varies | Varies | Cleavage of the alkyl side chain can lead to various fragments. |

| Retro-Diels-Alder/Retroaldolic Fragments | 196, 170, 156 | 196, 170, 156 or shifted | Some core fragments may not contain the deuterated portion, while others will show a mass shift. nih.gov |

This table is illustrative and the exact m/z values and their relative intensities can vary depending on the ionization technique and instrument conditions.

Sample Preparation Protocols for Accurate Quantification with this compound

The accurate quantification of Thromboxane B2 necessitates meticulous sample preparation to remove interfering substances from the biological matrix. This compound is added at the beginning of this process to account for any analyte loss during extraction and subsequent steps.

Solid-Phase Extraction (SPE) is a widely used and effective method for the extraction of Thromboxane B2 from biological fluids like urine and plasma. nih.govnih.gov This technique utilizes a solid sorbent material, typically in a cartridge format, to selectively retain the analyte of interest while allowing interfering compounds to pass through. For thromboxanes, a C18 reversed-phase sorbent is commonly employed. nih.gov The sample is first acidified to ensure that the carboxylic acid group of Thromboxane B2 is protonated, allowing for better retention on the nonpolar C18 stationary phase. After loading the sample, the cartridge is washed with a weak solvent to remove hydrophilic impurities. Finally, the analyte is eluted with a stronger organic solvent, such as methanol (B129727) or acetonitrile.

Solvent Extraction , also known as liquid-liquid extraction (LLE), is another common technique. This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is adjusted to optimize the partitioning of Thromboxane B2 into the organic layer.

Following initial extraction, further purification is often required to achieve the necessary cleanliness for sensitive mass spectrometric analysis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. nih.gov The extract from SPE or LLE can be injected onto an HPLC system, and the fraction containing Thromboxane B2 is collected. This offline HPLC cleanup step provides a high degree of purification by separating the analyte from compounds with similar chemical properties that may not have been removed during the initial extraction. The collected fraction is then typically dried down and reconstituted in a suitable solvent for injection into the LC-MS/MS system. In many modern methods, the HPLC separation is performed online, directly coupled to the mass spectrometer, which combines purification and analysis in a single step. researchgate.net

Affinity chromatography is another purification technique that has been used for the purification of thromboxane receptors, demonstrating the potential for highly specific purification methods. nih.gov

A significant challenge in the measurement of thromboxanes is the prevention of ex vivo formation, which can lead to falsely elevated results. nih.gov Platelet activation during blood collection and sample handling can trigger the enzymatic synthesis of Thromboxane A2, which is then rapidly converted to Thromboxane B2. nih.gov

To mitigate this, several precautions must be taken. Blood should be drawn with minimal stasis and using a large gauge needle to prevent platelet activation. testcatalog.orguams.edu The collection tube should contain an anticoagulant, such as EDTA or citrate. nih.govresearchgate.net Furthermore, the addition of a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) or aspirin (B1665792), to the collection tube is crucial to block the enzymatic pathway responsible for thromboxane synthesis. nih.govnih.govnih.gov

Once collected, the blood sample should be centrifuged at a low temperature (e.g., 4°C) as soon as possible to separate the plasma from the platelets. nih.govresearchgate.net The resulting plasma should then be promptly frozen and stored at -80°C until analysis. nih.govresearchgate.net Adherence to these strict collection and handling protocols is essential for obtaining biologically relevant and accurate measurements of Thromboxane B2. Studies have shown that storage conditions and the type of collection vial have a major impact on the stability of Thromboxane B2. nih.govresearchgate.net

Method Validation Parameters for this compound-Based Assays

The validation of an analytical method is a critical process to ensure its reliability for its intended purpose. researchgate.netresearchgate.net For quantitative assays of Thromboxane B2 using this compound as an internal standard, several key parameters must be evaluated according to international guidelines, such as those from the ICH. europa.euroutledge.com

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net To establish linearity, a series of calibration standards of known concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the response (e.g., peak area ratio of analyte to internal standard) against the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net For a Thromboxane B2 assay, a typical linear range might be from 50 pg/mL to 10 ng/mL. nih.gov

Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing samples spiked with known amounts of the analyte (recovery studies). For bioanalytical methods, intra- and inter-assay imprecision should typically be less than 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is a critical parameter for assays measuring low levels of endogenous compounds. For Thromboxane B2, the lower limit of quantification can be in the range of 0.2 to 1 ng/mL. nih.gov

Specificity and Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net In LC-MS/MS assays, specificity is largely achieved through the unique MRM transitions for both the analyte and the internal standard.

The following table summarizes typical validation parameters for a this compound-based LC-MS/MS assay.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | > 0.99 | 0.998 |

| Range | Dependent on application | 0.1 - 50 ng/mL |

| Intra-assay Precision (%CV) | < 15% | 5.9% |

| Inter-assay Precision (%CV) | < 15% | 8.9% |

| Accuracy (% Recovery) | 85 - 115% | 94 - 98% |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise > 10 | 0.244 ng/mL nih.gov |

Assessment of Linearity and Dynamic Range

Linearity is a critical parameter in analytical method validation, demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. The dynamic range refers to the interval between the upper and lower concentrations of the analyte that can be reliably quantified. In methods utilizing this compound, linearity is established by preparing a series of calibration standards with varying concentrations of native Thromboxane B2, while keeping the concentration of the this compound internal standard constant.

The ratio of the response of the analyte to the response of the internal standard is plotted against the analyte concentration. The use of this compound ensures that any variability during the analytical process affects both the analyte and the standard, preserving the integrity of this ratio. Research has demonstrated that liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for eicosanoids can achieve a broad dynamic range, often spanning several orders of magnitude. For instance, studies on related compounds have shown linear ranges covering four orders of magnitude. A specific LC-MS/MS assay for TXB2 established a wide linear calibration curve from 0.1 to 500 ng/mL. Another study reported a linear response for a related thromboxane metabolite from 50 pg to 10 ng. nih.gov This wide range is essential for analyzing biological samples where analyte concentrations can vary significantly.

Evaluation of Analytical Sensitivity and Limit of Detection

Analytical sensitivity is defined by the method's ability to discriminate between small differences in analyte concentration. Key metrics for this are the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

The incorporation of this compound is instrumental in enhancing analytical sensitivity. By providing a stable baseline and accounting for matrix-induced signal suppression, the deuterated standard helps to clearly distinguish the low-level analyte signal from noise. In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous measurement of Thromboxane B2 and another metabolite in serum, the use of a deuterated internal standard (d4-TXB2) enabled the achievement of an LLOQ of 0.244 ng/mL for TXB2. nih.govresearchgate.net Other high-sensitivity methods have reported detection limits in the picogram-per-milliliter range, demonstrating the power of this approach for detecting trace amounts of the analyte in biological fluids. nih.gov

Precision and Accuracy Determination

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean of a set of results to the true value. fda.gov Both are paramount for a reliable bioanalytical method and are significantly improved by the use of a stable isotope-labeled internal standard like this compound.

Precision is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD) from replicate analyses (intra-assay precision) and on different days (inter-assay precision). Accuracy is expressed as the percentage of the measured concentration relative to the known nominal concentration. The use of this compound corrects for procedural errors and instrument variability, leading to low CV values and high accuracy. For example, an LC-MS/MS method for TXB2 reported intra- and inter-assay imprecision of less than 10%. nih.govresearchgate.net Regulatory guidelines for bioanalytical method validation generally accept precision values within 15% CV and accuracy within ±15% of the nominal value (20% for the LLOQ). fda.gov The consistent performance of methods using deuterated standards readily meets these stringent criteria.

Robustness and Reproducibility in Diverse Experimental Settings

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. thermofisher.com Reproducibility refers to the ability of the method to yield consistent results across different laboratories, analysts, or instruments.

The use of this compound as an internal standard is a cornerstone of a robust analytical method. thermofisher.com Because the deuterated standard co-elutes and responds to instrumental conditions almost identically to the native analyte, the analytical method becomes less susceptible to minor changes in mobile phase composition, column temperature, or flow rate. This ensures that results are reproducible even when such minor variations occur. Furthermore, the stable isotope dilution technique effectively mitigates the "matrix effect," where other components in a complex sample (like serum or urine) can interfere with the analyte's ionization and measurement. By compensating for these matrix-induced variations, this compound ensures that the method is robust and applicable across diverse biological samples and experimental conditions, which is crucial for large-scale clinical studies or multi-center trials. cmicgroup.com

Applications of Thromboxane B2 D9 in Biochemical and Physiological Research Models

Investigation of Prostanoid Biosynthesis Pathways and Enzyme Kinetics

The biosynthesis of prostanoids, a class of lipid mediators including thromboxanes and prostaglandins (B1171923), is a complex process initiated by the release of arachidonic acid from the cell membrane. This is followed by a series of enzymatic reactions catalyzed by cyclooxygenases (COX) and specific synthases. Thromboxane (B8750289) B2-d9 is instrumental in elucidating the kinetics and activity of these enzymes.

Cyclooxygenase (COX) Activity Assessment in Cell-Free Systems

Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Accurate assessment of their activity is crucial for drug development and understanding inflammatory processes. In cell-free systems, such as purified enzyme preparations or cell lysates, the activity of COX enzymes is determined by measuring the production of downstream prostaglandins and thromboxanes.

A high-throughput liquid chromatography-mass spectrometry (LC-MS) method has been developed for the simultaneous quantification of TXB2 and prostaglandin (B15479496) E2 (PGE2) to evaluate COX inhibition. semanticscholar.org In this assay, Thromboxane B2-d4 (a deuterated variant) is used as a surrogate analyte for the quantification of TXB2. semanticscholar.org The method involves the addition of the deuterated standard to the plasma samples after incubation with COX inhibitors. semanticscholar.org The response factor and parallelism between the surrogate and the authentic analyte are verified to ensure accuracy. semanticscholar.org This allows for the construction of inhibition curves and the calculation of IC50 values for various inhibitors.

Table 1: Lower Limit of Quantitation (LLOQ) for TXB2 using a Deuterated Standard in an LC-MS/MS Assay semanticscholar.org

| Analyte | LLOQ (ng/mL) | Signal-to-Noise Ratio (S/N) |

| Thromboxane B2 | 0.1 | ≥ 5:1 |

This demonstrates the high sensitivity of the assay, enabling the detection of low levels of COX activity.

Thromboxane Synthase Activity Profiling

Following the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes, thromboxane synthase catalyzes the formation of the highly unstable Thromboxane A2 (TXA2). Due to the short half-life of TXA2, its activity is indirectly measured by quantifying its stable, non-enzymatic hydrolysis product, TXB2.

Mechanistic Studies in Cellular and Subcellular Experimental Systems

Thromboxane B2-d9 is a valuable tool for investigating the mechanisms of thromboxane production and metabolism in more complex biological systems, such as whole cells and subcellular fractions.

In Vitro Platelet Activation and Eicosanoid Production Research

Platelets play a central role in hemostasis and thrombosis, and their activation leads to the production and release of various signaling molecules, including TXA2. The measurement of TXB2 in serum is a well-established indicator of platelet COX-1 activity and, consequently, platelet activation. nih.gov

A sensitive LC-MS/MS assay has been developed for the simultaneous measurement of TXB2 and 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), another arachidonic acid metabolite, in human serum. nih.gov This method utilizes deuterated d4-TXB2 as an internal standard. nih.gov The assay involves the addition of the internal standard to serum samples, followed by solid-phase extraction and analysis by LC-MS/MS. nih.gov This allows for the accurate quantification of TXB2 produced during blood clotting, providing a reliable measure of platelet activation. The lower limit of quantification for TXB2 in this assay was found to be 0.244 ng/mL, demonstrating its high sensitivity. nih.gov

Table 2: Precision of the LC-MS/MS Assay for TXB2 using a Deuterated Internal Standard nih.gov

| Analyte | Concentration (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |

| Thromboxane B2 | 2.5 | 5.8 | 7.2 |

| Thromboxane B2 | 25 | 4.5 | 6.5 |

| Thromboxane B2 | 250 | 3.8 | 5.9 |

The low coefficients of variation (CV%) indicate the high precision and reproducibility of the method.

Analysis of Thromboxane Metabolism in Isolated Cell Cultures (e.g., Polymorphonuclear Leukocytes, Macrophages)

Besides platelets, other immune cells like polymorphonuclear leukocytes (PMNs) and macrophages are also known to produce thromboxanes in response to inflammatory stimuli. Studying the metabolism of thromboxanes in these isolated cell cultures provides insights into their role in inflammation.

In a study profiling eicosanoids in the murine macrophage cell line RAW264.7 treated with lipopolysaccharide (LPS), a UPLC-MS/MS-based method was employed. mdpi.com The protocol involved spiking the samples with a mixture of deuterated internal standards to ensure accurate quantification of a wide range of eicosanoids, including TXB2. mdpi.com This approach allows for the comprehensive analysis of how inflammatory stimuli alter the eicosanoid profile in macrophages.

Similarly, in studies involving human PMNs, the generation of TXB2 can be quantified using a deuterated internal standard and mass spectrometry. Research has shown that human peripheral blood PMNs can be stimulated to generate TXB2. nih.gov The use of this compound in such studies would enable precise measurement of the produced TXB2, helping to elucidate the specific pathways and enzymes involved in thromboxane synthesis in these cells.

Role of Cellular Environments in Thromboxane B2 Formation and Degradation

The cellular environment, including the presence of other cell types, signaling molecules, and the extracellular matrix, can significantly influence the formation and degradation of Thromboxane B2. The use of this compound is critical for accurately dissecting these complex interactions.

For instance, in whole blood stimulation assays, which more closely mimic the physiological environment, deuterated internal standards are used to quantify the release of eicosanoids from leukocytes. nih.gov By stimulating whole blood with an agent like zymosan and then quantifying the produced TXB2 using this compound as an internal standard, researchers can assess how the interplay between different blood cells affects thromboxane biosynthesis. nih.gov This approach has been used to show specific eicosanoid biosynthesis patterns in patients with asthma. nih.gov

Furthermore, the degradation of TXB2 into its metabolites can also be tracked using mass spectrometry with deuterated standards. By incubating cells with non-deuterated TXB2 and using deuterated standards for its known metabolites, it is possible to study the rate and pathways of its degradation under different environmental conditions.

This compound, a deuterated analog of Thromboxane B2 (TXB2), serves as an indispensable internal standard for the precise quantification of its endogenous, non-labeled counterpart in complex biological samples. Its utility is paramount in mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By incorporating a known quantity of this compound into a sample, researchers can accurately account for variations in sample extraction, processing, and instrument response, thereby ensuring the reliability and accuracy of the quantitative data for native TXB2 and its metabolites.

Assessment of In Vivo Thromboxane A2 Synthesis Through Metabolite Profiling

Thromboxane A2 (TXA2) is a highly potent but chemically unstable eicosanoid with a half-life of approximately 30 seconds in aqueous solution. frontiersin.orgwikipedia.org This inherent instability makes direct measurement of TXA2 in vivo practically impossible. Consequently, researchers assess its synthesis by quantifying its stable, biologically inactive hydrolysis product, Thromboxane B2 (TXB2). wikipedia.orgresearchgate.net In animal models, the measurement of TXB2 in plasma, serum, or other biological fluids serves as a reliable proxy for the rate of in vivo TXA2 production. frontiersin.org

The use of this compound as an internal standard is critical in these studies. When analyzing biological samples from animal models, this compound is added at the initial stage of sample preparation. Its chemical properties are nearly identical to the endogenous TXB2, ensuring it behaves similarly throughout the extraction and derivatization processes. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native TXB2 by a mass spectrometer. This methodology enables precise quantification of TXB2 levels, providing an accurate reflection of TXA2 biosynthesis in various physiological and pathophysiological states being investigated in the animal model.

Monitoring of Experimental Interventions Affecting Thromboxane Pathways

Animal models are frequently used to study the effects of pharmacological agents or experimental procedures on the thromboxane pathway. For instance, research into the efficacy of Cyclooxygenase-1 (COX-1) inhibitors, such as aspirin (B1665792), relies on measuring the subsequent reduction in TXA2 synthesis. nih.gov Studies have explored how different dosing regimens of aspirin or the administration of selective thromboxane synthase inhibitors affect TXB2 levels both ex vivo (in serum) and in vivo (via urinary metabolites). nih.gov

In a canine model of cardiopulmonary bypass, researchers observed a significant increase in systemic arterial TXB2 levels following the onset of the procedure, indicating platelet activation. nih.gov In such experimental settings, this compound is essential for achieving accurate and reproducible measurements. By serving as an internal standard, it allows for the precise quantification of changes in TXB2 concentrations, enabling researchers to confidently assess the impact of the intervention on the thromboxane pathway. This is crucial for determining the pharmacodynamic effects of novel antiplatelet therapies or understanding the biochemical consequences of surgical procedures.

Investigation of Metabolic Fate of Thromboxane B2 in Animal Systems

Once formed, Thromboxane B2 is further metabolized in the body before being excreted. Understanding this metabolic pathway is crucial for identifying the most reliable biomarkers of in vivo TXA2 production. Studies in animal models, such as guinea pigs and non-human primates, have been instrumental in elucidating this fate. nih.govnih.gov These investigations have shown that TXB2 undergoes processes like beta-oxidation to form various metabolites. nih.gov

The use of isotopically labeled tracers, including deuterated and tritiated forms of TXB2, has been central to these discoveries. frontiersin.orgnih.gov By administering labeled TXB2 to an animal, researchers can track its conversion into various downstream products in the urine. For example, a study in guinea pigs identified 2,3-dinor-thromboxane B2 as the major urinary metabolite. nih.gov The development of quantitative methods for these metabolites often involves the use of their corresponding deuterated analogs, such as octadeuterated 2,3-dinor-thromboxane B2, as internal standards for GC-MS analysis. nih.gov This ensures accurate measurement, allowing for a detailed mapping of the metabolic cascade.

Table 1: Major Metabolites of Thromboxane B2

| Metabolite Name | Description | Primary Method of Formation |

|---|---|---|

| 2,3-dinor-thromboxane B2 | A major urinary metabolite of TXB2 in several species, including humans and guinea pigs. nih.govnih.gov | Product of a single step of beta-oxidation. nih.gov |

| 11-dehydro-thromboxane B2 | The most abundant urinary metabolite of TXB2 in humans. nih.gov | Product of the enzymatic oxidation of the C-11 hydroxyl group. |

| 2,3,4,5-tetranor-TXB2 | A product of further beta-oxidation found in urine. frontiersin.org | Product of beta-oxidation. |

Development of Research Biomarkers for Thromboxane Pathway Modulation

The development of reliable biomarkers is essential for studying the role of the thromboxane pathway in health and disease. This compound is a cornerstone in the analytical validation of such biomarkers, particularly those measured by mass spectrometry.

Quantification of Urinary Thromboxane B2 Metabolites as Indicators of Systemic Activity

Measuring the urinary excretion of TXB2 metabolites is a non-invasive method to assess systemic, time-averaged TXA2 biosynthesis in vivo. frontiersin.org This approach is preferable to single plasma measurements, which can be affected by transient platelet activation during blood sampling. The two most important metabolites measured for this purpose are 11-dehydro-thromboxane B2 and 2,3-dinor-thromboxane B2. nih.gov Increased excretion of these metabolites has been noted in conditions associated with platelet activation, such as severe atherosclerosis and acute myocardial infarction. nih.govnih.gov

Quantitative analysis of these urinary metabolites is heavily reliant on stable isotope dilution mass spectrometry, where this compound or deuterated versions of the specific metabolites serve as internal standards. nih.govnih.gov This technique provides the high degree of accuracy and precision needed for a biomarker assay. For example, studies in healthy volunteers have established baseline excretion rates for these metabolites, against which patient populations can be compared. nih.gov The use of this compound and related deuterated standards ensures that these biomarker measurements are robust and comparable across different studies and laboratories.

Table 2: Example Urinary Excretion of Thromboxane Metabolites in Humans

| Metabolite | Subject Group | Reported Excretion Rate (pg/mg creatinine) | Citation |

|---|---|---|---|

| 11-dehydro-thromboxane B2 | Healthy Volunteers | 792 +/- 119 | nih.gov |

| 2,3-dinor-thromboxane B2 | Healthy Volunteers | 106 +/- 21 | nih.gov |

| 11-dehydro-TxB2 plus 11-dehydro-2,3-dinor-TxB2 | Patients with Atherothrombotic MI (on aspirin) | 1,035 (median) | nih.gov |

| 11-dehydro-TxB2 plus 11-dehydro-2,3-dinor-TxB2 | Patients without Atherothrombotic MI (on aspirin) | 606 (median) | nih.gov |

Assessment of Platelet Cyclooxygenase-1 Activity in Research Models

The measurement of serum TXB2 provides a validated ex vivo index of platelet COX-1 capacity to generate TXA2. frontiersin.orgnih.gov This assay involves allowing a whole blood sample to clot in vitro, which triggers robust thrombin generation and subsequent maximal platelet activation. This leads to the production of large amounts of TXA2, which is then measured as TXB2 in the resulting serum. frontiersin.org Because this measurement reflects the maximum potential of platelets to produce TXA2, it is an excellent indicator of COX-1 enzyme activity and is widely used to assess the pharmacodynamic effect of aspirin and other COX-1 inhibitors. frontiersin.orgresearcher.life

In research models designed to evaluate the efficacy of antiplatelet drugs, precise measurement of serum TXB2 is critical. nih.gov While immunoassays are available, LC-MS/MS methods using this compound as an internal standard offer superior specificity and accuracy. This precision is vital for determining the degree of COX-1 inhibition achieved by a specific drug regimen and for investigating phenomena like aspirin resistance, where incomplete suppression of platelet TXB2 production is observed. researchgate.net Therefore, this compound is a key analytical tool in the development and characterization of research biomarkers for platelet COX-1 activity.

Application in Tobacco Product Research for Biomarker Quantification

This compound is a deuterated form of Thromboxane B2, meaning it has nine deuterium atoms replacing hydrogen atoms. This structural modification makes it heavier than its natural counterpart without altering its chemical behavior. This characteristic is crucial for its primary application in research: serving as an ideal internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgste-mart.comresearchgate.net

In the context of tobacco product research, scientists measure biomarkers in biological fluids like urine and blood to assess the physiological effects of smoking or switching to potentially modified-risk tobacco products (MRTPs). rsc.orgnih.gov Smoking is associated with increased platelet activation and inflammation, which can be monitored by measuring the levels of Thromboxane A2 metabolites. nih.govnih.gov The stable, non-radioactive metabolite, 2,3-dinor-Thromboxane B2 (a downstream product of Thromboxane B2), is a frequently used urinary biomarker to assess in vivo Thromboxane A2 production. nih.govnih.govcoresta.org

To ensure the accuracy and reliability of these sensitive measurements, a known quantity of this compound is added to each biological sample before processing. researchgate.net During LC-MS/MS analysis, the instrument can distinguish between the naturally occurring (endogenous) biomarker and the heavy-labeled this compound internal standard based on their mass difference. By comparing the signal of the endogenous analyte to the known concentration of the internal standard, researchers can precisely quantify the level of the thromboxane metabolite in the original sample, correcting for any loss that may occur during sample preparation and analysis. researchgate.netnih.gov

Studies have shown that smokers have significantly higher levels of urinary thromboxane metabolites compared to non-smokers. nih.gov Research evaluating smokers who switch to abstinence or non-combustible tobacco products has demonstrated that urinary 2,3-dinor-Thromboxane B2 is a responsive biomarker, with levels decreasing significantly after switching. nih.govcoresta.org The use of this compound as an internal standard is fundamental to the analytical methods that generate this data, enabling the accurate assessment of these products on inflammatory and platelet activation pathways. nih.gov

Considerations and Challenges in the Research Application of Thromboxane B2 D9

Potential for Deuterium (B1214612) Exchange with Hydrogen in Biological Matrices

A primary concern when using any deuterated internal standard is the stability of the deuterium labels. The potential for deuterium atoms to exchange with protons (hydrogen) from the surrounding environment, such as the biological matrix or solvents, can compromise the integrity of the assay. acanthusresearch.com This process, known as back-exchange, would lead to a decrease in the concentration of the deuterated standard and an artificial increase in the measured amount of the non-labeled analyte, rendering quantification inaccurate. acanthusresearch.comwaters.com

The stability of the deuterium label is highly dependent on its position within the molecule. acanthusresearch.com Labels on heteroatoms like oxygen (in hydroxyl or carboxyl groups) or nitrogen are readily exchangeable. acanthusresearch.com Deuterium atoms on carbons adjacent to carbonyl groups can also be susceptible to exchange under certain pH conditions. acanthusresearch.commdpi.com For Thromboxane (B8750289) B2-d9, the deuterium atoms are strategically placed on carbon atoms within the terminal alkyl chain. These C-D bonds are covalent and generally not prone to exchange under typical physiological or analytical conditions, ensuring the isotopic stability of the standard. acanthusresearch.commdpi.com Nevertheless, it remains a critical parameter to verify during method development, often by incubating the standard in the matrix for extended periods and monitoring for any formation of the unlabeled analyte. waters.com

Chromatographic Isotope Effects and Their Mitigation in Separation Protocols

An ideal internal standard should co-elute perfectly with its corresponding analyte. However, a phenomenon known as the chromatographic isotope effect (CIE) can cause a slight separation between the deuterated standard (TXB2-d9) and the native analyte (TXB2) during liquid chromatography (LC) or gas chromatography (GC). waters.comnih.gov This effect arises because the substitution of hydrogen with the heavier deuterium isotope can subtly alter the molecule's physicochemical properties, such as its lipophilicity or hydrophobicity. waters.comcchmc.org In reversed-phase LC, deuterated compounds are often observed to elute slightly earlier than their non-deuterated counterparts. cchmc.orgnih.gov

If the analyte and its internal standard separate, even partially, they may experience different degrees of matrix effects at the point of ionization, which can negate the benefits of using the internal standard. waters.comcrimsonpublishers.com This can lead to significant variability and inaccuracy in quantification. waters.com

Mitigation strategies include:

Optimizing Chromatography: Developing a chromatographic method with high resolving power can minimize the separation between the isotopologues, ensuring they elute within the same narrow peak. nih.gov

Using Heavier Isotopes: Stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are less likely to cause chromatographic shifts compared to deuterium and are often preferred to avoid the CIE, though they can be more expensive to synthesize. nih.govacs.org

Method Validation: Thorough validation of the analytical method is crucial. This involves assessing the analyte-to-internal standard response ratio across various concentrations and in different matrix lots to ensure its consistency, even if a minor, reproducible separation is observed. waters.com

Matrix Effects in Mass Spectrometry and Strategies for Compensation using Thromboxane B2-d9

Biological matrices such as plasma, urine, or tissue homogenates are incredibly complex, containing a multitude of endogenous compounds like salts, lipids, and proteins. nih.govlongdom.org During mass spectrometry analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte. longdom.orgnebiolab.com This interference, known as the matrix effect, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which are major sources of quantitative error. nih.govresearchgate.net

The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard for compensating for these matrix effects. amazonaws.comkcasbio.com

The strategy relies on the following principles:

Co-elution: TXB2-d9 is designed to have nearly identical chromatographic properties to the native TXB2, ensuring they elute from the chromatography column at the same time. waters.com

Identical Ionization Behavior: Because they are structurally and chemically so similar, both the analyte and the internal standard are affected by ion suppression or enhancement in the same way. amazonaws.comkcasbio.com

Ratio-Based Quantification: The quantification is not based on the absolute signal of the analyte, but on the ratio of its peak area to the peak area of the known concentration of the internal standard. amazonaws.com Since both signals are suppressed or enhanced to the same degree, the ratio remains constant and accurately reflects the true concentration of the analyte. kcasbio.com

This approach effectively normalizes the signal, correcting for variations in both sample preparation recovery and ionization efficiency from sample to sample. crimsonpublishers.comnih.gov

Specificity of this compound for Analytical Targets and Differentiation from Other Eicosanoids

The eicosanoid family, to which thromboxanes belong, includes a vast number of structurally related compounds such as prostaglandins (B1171923), leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). nih.gov Many of these compounds are isomers, meaning they have the same chemical formula and molecular weight, making them indistinguishable by a single stage of mass spectrometry alone.

The high specificity required for accurately measuring Thromboxane B2 in a complex biological sample is achieved by combining liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govste-mart.com

Chromatographic Separation: The LC step provides the initial separation, resolving TXB2 from many other eicosanoids and matrix components based on their different chemical properties. lipidmaps.org

Tandem Mass Spectrometry (MS/MS): This technique adds a powerful layer of specificity. In an MS/MS experiment, the parent ion corresponding to TXB2 (or TXB2-d9) is selectively isolated, fragmented, and a specific fragment ion is then monitored for quantification. nih.govresearchgate.net This specific parent-to-fragment ion transition is unique to the analyte's structure. While an isomer might have the same parent mass, it will almost certainly produce a different fragmentation pattern, allowing for clear differentiation. acs.org

This compound is specific to the analysis of Thromboxane B2. When analyzing other eicosanoids, a corresponding deuterated internal standard for each specific target analyte is required to ensure accurate quantification. lipidmaps.org For example, a method to simultaneously measure TXB2 and 12(S)-HETE would use both d4-TXB2 and d8-12(S)-HETE as internal standards. nih.gov

Future Directions and Emerging Research Perspectives for Thromboxane B2 D9

Integration with Advanced Metabolomics Platforms for Comprehensive Lipidomic Profiling

The field of lipidomics, a branch of metabolomics, aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. Advanced mass spectrometry (MS) platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone of lipidomic analysis, offering high sensitivity and selectivity. nih.govcreative-proteomics.com In this context, Thromboxane (B8750289) B2-d9 is not just a standalone internal standard but is increasingly being integrated into broader, multiplexed panels for comprehensive lipidomic profiling.

Deuterated lipid standards, including those for ceramides (B1148491) and other lipid classes, are now commercially available in mixtures, designed for broad-spectrum quantitative analysis in a single run. nih.govavantiresearch.com These "LIPIDOMIX™" standards enable the simultaneous quantification of numerous lipid species across different classes, providing a more holistic view of the lipidomic landscape. nih.gov The inclusion of Thromboxane B2-d9 in such mixtures is a logical next step, allowing researchers to contextualize changes in the thromboxane pathway within the broader network of lipid metabolism. This is particularly relevant in studies of metabolic syndrome and cardiovascular disease, where dysregulation of the lipidome is a key pathological feature. nih.gov

The use of stable isotope-labeled standards as surrogate analytes is a powerful approach for the direct and sensitive quantification of analytes, especially when endogenous levels are low. nih.gov This method relies on the similar physicochemical properties of the labeled and unlabeled compounds, ensuring comparable extraction recovery, chromatographic retention, and signal intensity. nih.gov As lipidomics platforms become more sophisticated, the demand for a wider array of high-purity deuterated standards, including this compound, will undoubtedly increase to enhance the accuracy and comprehensiveness of these large-scale analyses. clearsynth.com

Development of Miniaturized and High-Throughput Analytical Assays

The need for rapid and cost-effective analysis of large sample cohorts in clinical and biomedical research has driven the development of miniaturized and high-throughput analytical assays. nih.gov While traditional methods for Thromboxane B2 measurement, such as Enzyme-Linked Immunosorbent Assays (ELISAs), are available in high-throughput 96-well plate formats, they often have limitations in terms of specificity and multiplexing capabilities compared to mass spectrometry. arborassays.comrndsystems.comabcam.comthermofisher.comcaymanchem.com

The future of this compound lies in its application within high-throughput mass spectrometry-based assays. The development of ultra-high-throughput (UHT) screening methods, which can process tens of thousands of samples per day, is becoming more common in drug discovery and systems biology. beckman.com These platforms often utilize smaller sample volumes and automated liquid handling systems. nih.gov For instance, assays have been developed in 384-well and even 1,536-well formats for measuring intracellular calcium signaling in platelets, a key event in their activation. nih.gov

Adapting quantitative eicosanoid analysis, with this compound as an internal standard, to these miniaturized and high-throughput formats is an active area of research. This would involve optimizing sample preparation protocols, such as solid-phase extraction (SPE), for smaller volumes and developing rapid LC-MS/MS methods with short run times. nih.gov The successful implementation of such assays would enable large-scale epidemiological studies and the screening of compound libraries for novel inhibitors of platelet function. nih.gov

Table 1: Comparison of Thromboxane B2 Assay Formats

| Feature | Conventional ELISA | High-Throughput Screening (HTS) ELISA | Miniaturized LC-MS/MS with TXB2-d9 (Projected) |

| Platform | 96-well plate | 96-well or 384-well plate | 384-well or 1536-well plate |

| Throughput | Moderate | High | Ultra-High |

| Specificity | Good (Antibody-dependent) | Good (Antibody-dependent) | Excellent (Mass-to-charge ratio) |

| Multiplexing | Limited | Limited | High (Simultaneous analysis of multiple analytes) |

| Internal Standard | Not typically used | Not typically used | This compound (for enhanced accuracy) |

| Sample Volume | Microliters | Microliters to Nanoliters | Nanoliters |

| Primary Application | Routine clinical and research analysis | Large-scale screening | Drug discovery, systems biology, large epidemiological cohorts |

This table is a projection based on current trends in assay development and information from sources arborassays.comrndsystems.comabcam.comthermofisher.comcaymanchem.combeckman.comnih.gov.

Exploration of Novel Derivatization Reagents for Enhanced Detection Limits

Achieving low detection limits is crucial for measuring eicosanoids like Thromboxane B2, which are often present at very low concentrations in biological samples. Chemical derivatization is a powerful strategy to enhance the sensitivity of detection in mass spectrometry. nih.gov This involves chemically modifying the analyte to improve its ionization efficiency and chromatographic properties.

Several derivatization reagents have been explored for the analysis of prostaglandins (B1171923) and thromboxanes. For instance, derivatization with diethyl amino ethyl chloride has been shown to significantly improve the sensitivity of thermospray HPLC/MS. nih.gov More recently, a novel charge-reversal derivatization reagent, N-(4-aminomethylphenyl)pyridinium (AMPP), has been developed for eicosanoids. nih.gov This reagent converts the carboxylic acid group of eicosanoids into a cationic AMPP amide, which enhances detection sensitivity by 10- to 20-fold in positive ion mode electrospray ionization mass spectrometry. nih.gov This method allows for the quantification of eicosanoids in the femtogram range. nih.gov

Another approach involves the derivatization of the hydroxyl groups of Thromboxane B2. For example, 7-[(chlorocarbonyl) methoxy]-4-methylcoumarin has been used to derivatize the alcohol functions of TXB2 for fluorescence detection. tandfonline.com The future in this area will likely involve the development of new derivatization reagents that are highly specific for certain functional groups on eicosanoids and that can be incorporated into automated, high-throughput workflows. The use of this compound in conjunction with these novel derivatization strategies will be essential for validating the quantitative performance of these new methods.

Table 2: Examples of Derivatization Reagents for Eicosanoid Analysis

| Derivatization Reagent | Target Functional Group | Analytical Platform | Reported Enhancement |

| Diethyl amino ethyl chloride | Carboxylic acid | Thermospray HPLC/MS | Improved sensitivity, detection limits of 10-300 pg nih.gov |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Carboxylic acid | LC-ESI-MS/MS | 10- to 20-fold increase in sensitivity, detection in the femtogram range nih.gov |

| 1-methyl ester-11-n-propylamide-9,12,15-tris-dimethylisopropylsilyl ether | Carboxylic acid and hydroxyl groups | GC-MS | Provided an extremely clean alternative for microanalysis nih.gov |

| 4-bromomethyl-7-methoxycoumarin | Carboxylic acid | HPLC with fluorescence detection | Enables fluorescent detection tandfonline.com |

| Panacyl bromide | Carboxylic acid | HPLC with fluorescence detection | Enables fluorescent detection tandfonline.com |

| 7-[(chlorocarbonyl) methoxy]-4-methylcoumarin | Hydroxyl groups | HPLC with fluorescence detection | Enables fluorescent detection tandfonline.com |

Expanding the Role of Deuterated Thromboxanes in Pathway Elucidation and Mechanistic Discoveries

Beyond their role as internal standards for quantification, deuterated compounds like this compound have significant potential in elucidating metabolic pathways and understanding enzymatic mechanisms. clearsynth.com The use of stable isotope-labeled tracers is a powerful technique in metabolic research. nih.gov By introducing a labeled precursor into a biological system, researchers can track its conversion into various downstream metabolites, thereby mapping out metabolic pathways.

For example, deuterated arachidonic acid has been used to probe the reaction mechanism of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and thromboxanes. acs.orgresearchgate.net These studies have helped to confirm the structure of radical intermediates and the kinetic isotope effects of the enzymatic reactions. acs.org Similarly, administering deuterated this compound to cells or animal models could be used to trace its metabolic fate and identify novel downstream metabolites or metabolic pathways that have not yet been characterized.

Furthermore, the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium (B1214612) atom can slow down a chemical reaction, can be exploited to study enzyme mechanisms. nih.gov By strategically placing deuterium atoms at different positions in the Thromboxane B2 molecule, researchers could investigate the activity of enzymes involved in its further metabolism. This approach has been successfully used to study the metabolism of various drugs, where deuteration at specific sites can alter the pharmacokinetic profile. nih.gov The application of this principle to deuterated thromboxanes could provide valuable insights into the regulation of the thromboxane pathway and its role in health and disease.

Q & A

Q. What analytical methodologies are most robust for quantifying Thromboxane B2-d9 in biological samples, and how are they optimized?

this compound is primarily quantified using gas chromatography/mass spectrometry (GC/MS) and enzyme-linked immunosorbent assay (ELISA) . For GC/MS, sample preparation involves extraction (e.g., solid-phase extraction), purification, and derivatization to enhance volatility and stability. Deuterated standards like this compound are spiked into samples to correct for matrix effects and ionization efficiency . ELISA employs specific antibodies targeting thromboxane metabolites; however, cross-reactivity with structurally similar molecules must be validated using deuterated analogs to ensure specificity .

Q. Why are deuterated analogs like this compound critical in thromboxane research?

Deuterated compounds serve as internal standards to normalize recovery rates and correct for analyte loss during sample processing. Their near-identical chemical properties to non-deuterated analogs allow precise quantification via isotopic dilution, minimizing variability in mass spectrometry or immunoassay results . For example, in GC/MS, the mass shift between Thromboxane B2 and its deuterated form enables unambiguous identification in complex biological matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thromboxane measurements between GC/MS and ELISA?

Discrepancies often arise from methodological differences:

- GC/MS detects specific metabolites (e.g., 11-dehydro-thromboxane B2) with high specificity but requires extensive sample preparation.

- ELISA measures total immunoreactive thromboxanes but may cross-react with metabolites or analogs. To reconcile data, use parallel validation : Compare results from both methods in spiked samples with known this compound concentrations. Statistical tools like Bland-Altman analysis or linear regression can identify systematic biases . Additionally, validate ELISA antibodies against deuterated standards to confirm specificity .

Q. What experimental design considerations are essential for studying thromboxane signaling in dynamic biological systems (e.g., cancer or endocrine disorders)?

Key considerations include:

- Temporal sampling : Thromboxane A2 (TXA2) has a 30-second half-life; thus, its stable metabolite TXB2 (or deuterated TXB2-d9) is often measured. Sampling intervals must align with TXA2 release kinetics (e.g., post-stimulation time courses) .

- Inhibition controls : Use thromboxane synthase inhibitors (e.g., ozagrel) or receptor antagonists (e.g., BM-531) to isolate pathway-specific effects .

- Multi-omics integration : Combine thromboxane profiling with transcriptomic or proteomic data to map signaling crosstalk in pathologies like cancer metastasis or adrenal dysfunction .

Q. How can researchers address thromboxane instability during sample collection and processing?

- Immediate stabilization : Add methanol or sodium azide to biological samples (e.g., blood/urine) to inhibit enzymatic degradation of thromboxanes .

- Low-temperature storage : Freeze samples at -80°C to prevent TXB2 degradation. For TXA2, use trapping agents like ethanol to form stable derivatives .

- Quality controls : Include this compound as a process control to monitor recovery rates and pre-analytical variability .

Interdisciplinary and Mechanistic Questions

Q. What statistical approaches are recommended for analyzing thromboxane data in studies with small sample sizes or high variability?

For small datasets, use non-parametric tests (Mann-Whitney U, Kruskal-Wallis) to compare groups without assuming normal distribution. For time-series data, apply mixed-effects models to account for intra-subject variability. When comparing multiple cohorts, ANOVA with Bonferroni correction reduces Type I error risk . Data normalization to deuterated standards (e.g., TXB2-d9) further reduces inter-assay variability .

Q. How does thromboxane signaling intersect with endocrine pathways, and what experimental models are suitable for studying these interactions?

Thromboxane receptors (TP) are expressed in adrenal and thyroid tissues, modulating cortisol release and vascular tone. To study crosstalk:

- In vitro models : Use adrenal cell lines (e.g., H295R) treated with thromboxane agonists/antagonists and measure hormone secretion via LC-MS .

- In vivo models : Employ TP receptor knockout mice to assess thromboxane’s role in stress-induced hormonal dysregulation. Pair with deuterated TXB2-d9 to quantify pathway activity .

Methodological Validation and Reproducibility

Q. What steps ensure reproducibility when quantifying thromboxanes across laboratories?

- Standardized protocols : Adopt consensus guidelines for sample collection (e.g., urine pH adjustment to stabilize TXB2) .

- Inter-laboratory calibration : Share deuterated standards (e.g., TXB2-d9) and reference materials to harmonize GC/MS or ELISA outputs .

- Metadata reporting : Document pre-analytical variables (e.g., centrifugation speed, storage duration) that may affect thromboxane stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.